molecular formula C6HCl7Si B13825634 Trichloro(tetrachlorophenyl)silane

Trichloro(tetrachlorophenyl)silane

Cat. No.: B13825634
M. Wt: 349.3 g/mol
InChI Key: FFZNQXSOIIVDRB-UHFFFAOYSA-N
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Description

Trichloro(tetrachlorophenyl)silane: is a chemical compound with the molecular formula C6HCl7Si . It is known for its unique structure, which includes a silicon atom bonded to a tetrachlorophenyl group and three chlorine atoms. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One common method involves the direct chlorination of tetrachlorophenylsilane. This process typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions.

    Hydrochlorination: Another method involves the hydrochlorination of tetrachlorophenylsilane using hydrogen chloride gas. This reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of trichloro(tetrachlorophenyl)silane often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced distillation techniques helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.

    Alkenes: Used in hydrosilylation reactions under the presence of a catalyst.

Major Products Formed:

    Silicon-Carbon Compounds: Formed through hydrosilylation.

    Substituted Silanes: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biocompatible Materials: Research is ongoing into the use of organosilicon compounds in biocompatible materials for medical implants and devices.

Industry:

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which trichloro(tetrachlorophenyl)silane exerts its effects is through the formation of stable silicon-carbon bonds. This occurs via electrophilic substitution and hydrosilylation reactions. The silicon atom in the compound acts as an electrophile, facilitating the formation of new bonds with carbon atoms in other molecules .

Comparison with Similar Compounds

Uniqueness: Trichloro(tetrachlorophenyl)silane is unique due to its tetrachlorophenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly useful in specialized applications where specific reactivity is required .

Properties

Molecular Formula

C6HCl7Si

Molecular Weight

349.3 g/mol

IUPAC Name

trichloro-(2,3,4,5-tetrachlorophenyl)silane

InChI

InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H

InChI Key

FFZNQXSOIIVDRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

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